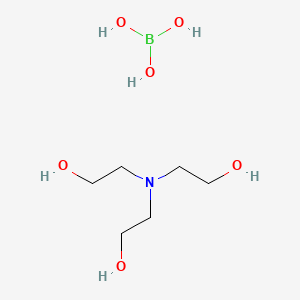
Hexafluoro-1,3-butadiene
Vue d'ensemble
Description
Hexafluoro-1,3-butadiene (HFB) is a highly reactive and versatile fluorinated hydrocarbon compound with a wide range of applications in the fields of science and industry. HFB is used in a variety of ways, from the synthesis of high-performance polymers to the production of ultra-fine particles and nanomaterials. HFB is also used as a reagent in organic synthesis and as a catalyst for various reactions.
Applications De Recherche Scientifique
Semiconductor Manufacturing
Hexafluoro-1,3-butadiene is prominently used in the semiconductor industry, particularly for etching processes that require high aspect ratios and selectivity. It’s valued for its ability to deliver high performance while having a minimal environmental impact .
Dielectric Etch Applications
This compound is utilized for dielectric etch applications due to its properties as a toxic, colorless, odorless, flammable liquefied compressed gas. Its role in this field is critical for the development of semiconductor devices .
High Purity Requirements in Semiconductor Industry In the manufacture of semiconductors, Hexafluoro-1,3-butadiene is used as a caustic agent for silicon oxides and related materials.
Conformational Analysis
Research into the geometries of Hexafluoro-1,3-butadiene has revealed insights into its conformers. Studies using natural steric and natural resonance theory analyses have shown that the skew s-cis conformer has lower energy than the s-trans conformer due to steric repulsions between fluorine atoms .
Environmentally Benign Alternative for Etching
Hexafluoro-1,3-butadiene has been evaluated as an environmentally benign alternative for silicon oxide and organosilicate glass (OSG) etching. This evaluation was conducted in a medium-density magnetically enhanced reactive ion etch chamber (MERIE), highlighting its potential as a sustainable option in material processing .
Propriétés
IUPAC Name |
1,1,2,3,4,4-hexafluorobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6/c5-1(3(7)8)2(6)4(9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPPATCNSOSOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(=C(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-06-0 | |
| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060991 | |
| Record name | Hexafluorobutadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless gas; Compressed and liquefied; [Matheson Tri-Gas MSDS] | |
| Record name | Hexafluoro-1,3-butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hexafluoro-1,3-butadiene | |
CAS RN |
685-63-2 | |
| Record name | Hexafluoro-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoro-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluorobutadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,3,4,4-hexafluorobuta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUORO-1,3-BUTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQJ9VP55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of hexafluoro-1,3-butadiene?
A1: Hexafluoro-1,3-butadiene has the molecular formula C4F6 and a molecular weight of 162.03 g/mol.
Q2: What spectroscopic techniques are used to characterize hexafluoro-1,3-butadiene?
A2: Several spectroscopic techniques are employed to characterize C4F6, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 13C NMR [, , , ] and 19F NMR [] provide valuable information about the structure and bonding within the molecule.
- X-ray Photoelectron Spectroscopy (XPS): XPS helps determine the elemental composition and chemical states within the C4F6 polymer. []
- Raman Spectroscopy: This technique provides insights into the vibrational modes of the molecule and helps identify specific functional groups. [, ]
- Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy analyzes the vibrational modes and functional groups present in the C4F6 molecule. []
- Electron Spin Resonance (ESR) Spectroscopy: ESR is used to study the radical cation of C4F6, providing information about its electronic structure and reactivity. [, ]
- Electron Energy-Loss Spectroscopy (EELS): EELS is employed to investigate the electronic excitation of C4F6 isomers by electron impact. [, ]
Q3: How does the stability of hexafluoro-1,3-butadiene affect its applications?
A3: While C4F6 exhibits thermal stability exceeding that of poly(tetrafluoroethylene) despite containing -C=C- groups in its main chain, [] its stability under plasma conditions is crucial for its application as an etching gas. The decomposition of C4F6 in plasma produces various radicals and ions, influencing the etching process and the properties of deposited fluorocarbon films. [, ] Understanding these decomposition pathways and optimizing plasma parameters are vital for controlling etching selectivity and achieving desired material properties.
Q4: Does hexafluoro-1,3-butadiene exhibit any catalytic properties?
A4: Currently, there is limited research available on the catalytic properties of C4F6. Most studies focus on its synthesis, polymerization, and application as an etching gas. Further investigation is needed to explore its potential catalytic applications.
Q5: How is computational chemistry used to study hexafluoro-1,3-butadiene?
A5: Computational chemistry plays a significant role in understanding C4F6. For instance:
- Geometry Optimization: Ab initio and DFT methods are employed to determine the most stable geometries of C4F6 isomers and their radical cations. [, , , ]
- Electronic Structure Calculations: These calculations provide insights into the electronic properties, ionization potentials, and excitation energies of C4F6 and its isomers. [, , ]
- Reaction Mechanism Studies: Computational methods help elucidate reaction mechanisms involved in the synthesis, polymerization, and thermal reactions of C4F6. [, , ]
- Potential Energy Surface (PES) Exploration: PES scans are used to study conformational changes, isomerization pathways, and dissociation channels of C4F6. [, ]
Q6: How do structural modifications of hexafluoro-1,3-butadiene impact its properties and reactivity?
A6: Changes in the structure of C4F6, like introducing substituents or altering the arrangement of fluorine atoms, can significantly impact its properties. For example:
- Electronic Properties: The presence and position of fluorine atoms affect the electron density distribution within the molecule, influencing its reactivity towards nucleophiles and electrophiles. []
- Polymerization Behavior: Structural modifications can alter the reactivity ratios in copolymerization reactions with other monomers, impacting the composition and properties of the resulting polymers. []
- Thermal Stability: The position and nature of substituents can influence the thermal stability of C4F6 and its polymers. [, ]
Q7: What are the SHE implications of using hexafluoro-1,3-butadiene?
A7: While C4F6 is considered a potential replacement for some perfluorocarbons due to its lower global warming potential (GWP), [] its overall environmental impact and potential toxicity require thorough assessment to ensure safe handling and use.
Q8: What are some alternatives to hexafluoro-1,3-butadiene in its various applications?
A8:
- Dry Etching: Other fluorocarbon gases like octafluorocyclobutane (C4F8), octafluorocyclopentene (C5F8), and hexafluoropropene (C3F6) are used as alternatives to C4F6 in dry etching processes. [, ] Each alternative offers distinct advantages and disadvantages regarding etching rate, selectivity, and environmental impact.
- Polymer Synthesis: Alternative fluorinated monomers, like tetrafluoroethylene and vinylidene fluoride, can be used to synthesize polymers with properties comparable to poly(C4F6). [] The choice of monomer depends on the desired properties of the final polymer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B1630333.png)










